Methyl 3-[3-(3-aminooxolan-3-yl)-1,2,4-oxadiazol-5-yl]propanoate
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Overview
Description
Methyl 3-[3-(3-aminooxolan-3-yl)-1,2,4-oxadiazol-5-yl]propanoate is a complex organic compound that features a unique structure combining an oxadiazole ring and an aminooxolane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[3-(3-aminooxolan-3-yl)-1,2,4-oxadiazol-5-yl]propanoate typically involves multiple steps:
Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of hydrazides with nitriles in the presence of an acid catalyst can yield the oxadiazole ring.
Introduction of the Aminooxolane Moiety: This step involves the reaction of an appropriate oxolane derivative with an amine group. The reaction conditions often require a base to facilitate the nucleophilic substitution.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, would be essential to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction of the oxadiazole ring can yield various reduced forms, depending on the reagents and conditions used.
Substitution: The amino group can participate in substitution reactions, where it can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Reduced oxadiazole derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Methyl 3-[3-(3-aminooxolan-3-yl)-1,2,4-oxadiazol-5-yl]propanoate has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used in studies investigating the interaction of small molecules with biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism by which Methyl 3-[3-(3-aminooxolan-3-yl)-1,2,4-oxadiazol-5-yl]propanoate exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The oxadiazole ring and aminooxolane moiety can interact with various biological pathways, influencing processes such as signal transduction, gene expression, or metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-[3-(3-aminooxolan-3-yl)-1,2,4-oxadiazol-5-yl]propanoate hydrochloride: This compound is similar but includes a hydrochloride salt, which can influence its solubility and reactivity.
Methyl 3-(3-aminooxolan-3-yl)propanoate: Lacks the oxadiazole ring, making it less complex and potentially less versatile in its applications.
Uniqueness
This compound is unique due to the combination of the oxadiazole ring and aminooxolane moiety. This dual functionality provides a versatile platform for chemical modifications and applications in various fields, distinguishing it from simpler analogs.
Properties
IUPAC Name |
methyl 3-[3-(3-aminooxolan-3-yl)-1,2,4-oxadiazol-5-yl]propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O4/c1-15-8(14)3-2-7-12-9(13-17-7)10(11)4-5-16-6-10/h2-6,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIGMXFLORNJIPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC1=NC(=NO1)C2(CCOC2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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